molecular formula C12H13NO B12904534 2-(1-Methoxyprop-1-en-2-yl)indolizine

2-(1-Methoxyprop-1-en-2-yl)indolizine

Cat. No.: B12904534
M. Wt: 187.24 g/mol
InChI Key: NULDVOMBHFXDFO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxyprop-1-en-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyprop-1-en-2-yl)indolizine typically involves the reaction of pyridine derivatives with suitable alkylating agents. One common method is the Chichibabin reaction, which involves the alkylation of pyridine with an alkyl halide in the presence of a strong base. Another method is the Scholtz reaction, which uses a similar approach but with different reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been used to produce this compound in high yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyprop-1-en-2-yl)indolizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1-Methoxyprop-1-en-2-yl)indolizine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.

    Medicine: Research has indicated its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyprop-1-en-2-yl)indolizine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methoxyprop-1-en-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-[(E)-1-methoxyprop-1-en-2-yl]indolizine

InChI

InChI=1S/C12H13NO/c1-10(9-14-2)11-7-12-5-3-4-6-13(12)8-11/h3-9H,1-2H3/b10-9+

InChI Key

NULDVOMBHFXDFO-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\OC)/C1=CN2C=CC=CC2=C1

Canonical SMILES

CC(=COC)C1=CN2C=CC=CC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.